

# A Comparative Guide to Peptide-Based Inhibitors of the FANCM-RMI Interaction

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## Compound of Interest

Compound Name: PIP-199  
Cat. No.: B10824548

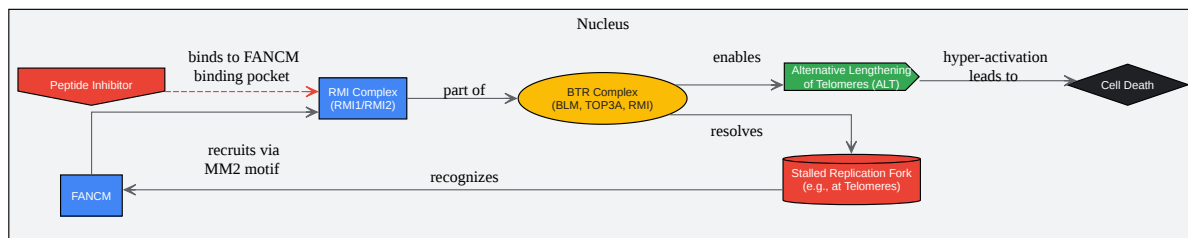
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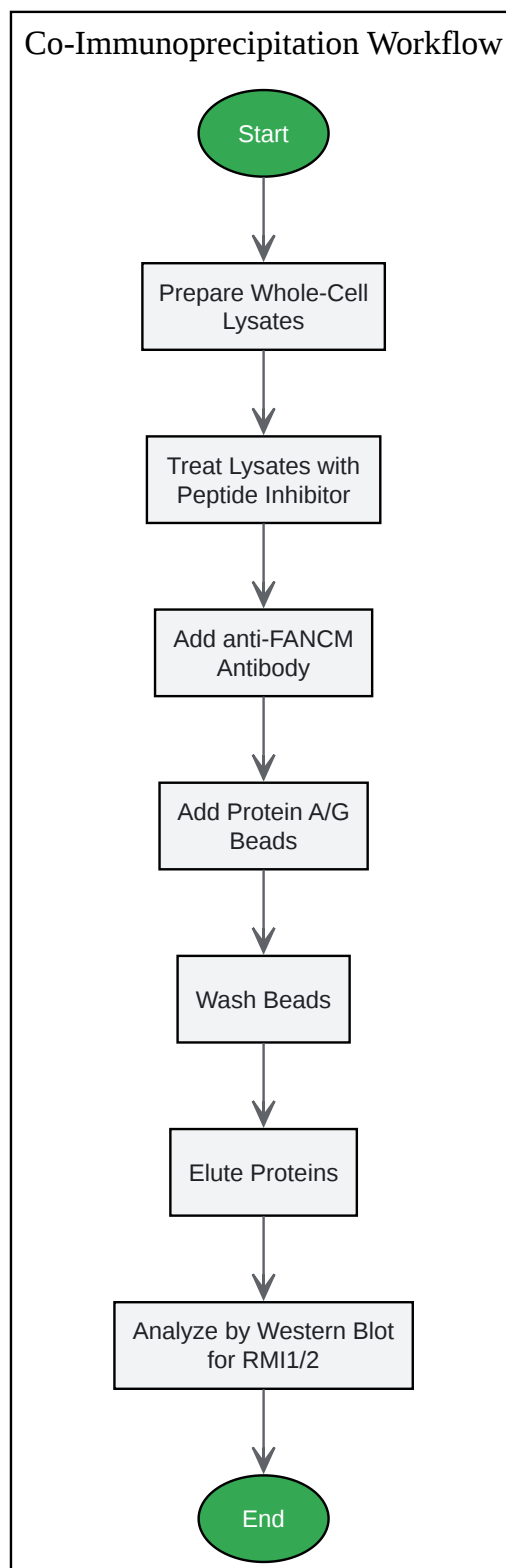
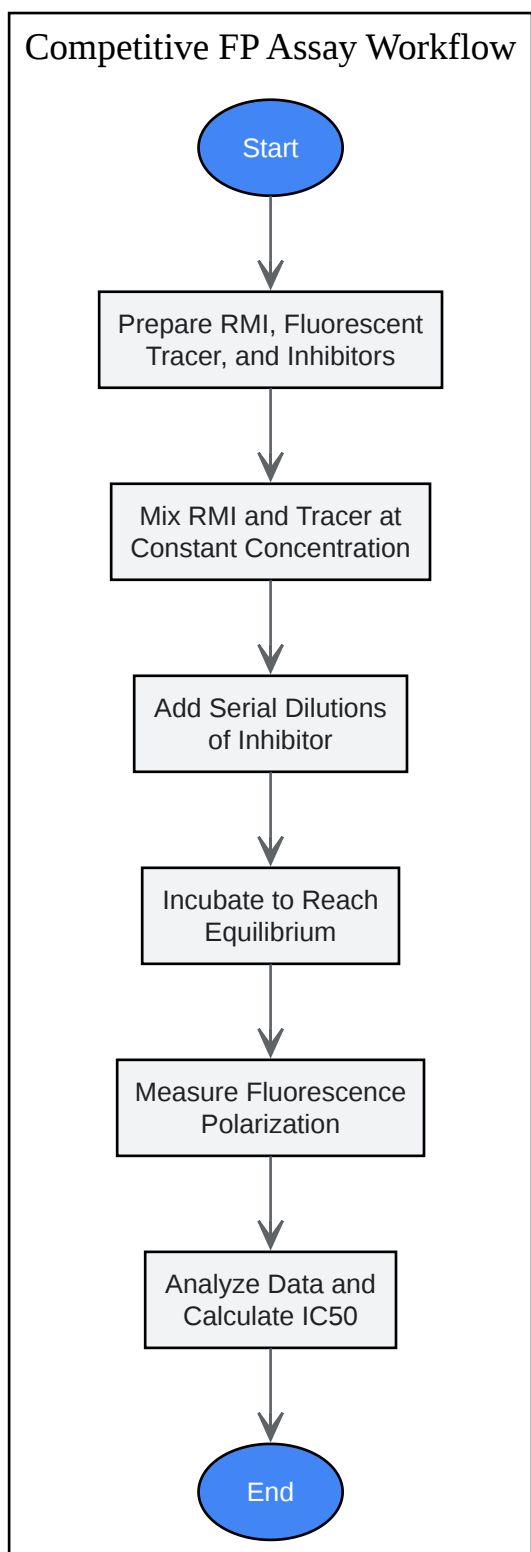
The interaction between the Fanconi anemia complementation group M (FANCM) protein and the RMI (RecQ-mediated genome instability) complex is a critical node in the DNA damage response, particularly in cancers that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for these hard-to-treat cancers.[4] While the quest for small molecule inhibitors has been challenging, with the notable compound **PIP-199** being reclassified as a pan-assay interference compound (PAIN) due to its instability and lack of specific activity[5][6], recent breakthroughs have identified potent and cell-active peptide inhibitors. This guide provides a comparative analysis of these novel peptide-based inhibitors, detailing their performance, the experimental methods used for their characterization, and the underlying biological pathway.

## The FANCM-RMI Signaling Pathway

FANCM, a DNA translocase, plays a crucial role in recognizing and remodeling stalled replication forks.[4][7] It recruits the BLM-TOP3A-RMI (BTR) complex, also known as the "dissolvasome," to sites of DNA damage to resolve complex DNA structures and maintain genomic stability.[7][8] The interaction between FANCM and the RMI subcomplex (composed of RMI1 and RMI2) is mediated by a conserved MM2 peptide motif within FANCM, which binds

to a hydrophobic pocket on the RMI1/RMI2 heterodimer.[4][8] In ALT-positive cancer cells, which lack telomerase activity, this pathway is co-opted to facilitate break-induced telomere synthesis.[4] Inhibition of the FANCM-RMI interaction is selectively toxic to these cancer cells by inducing a "hyper-ALT" phenotype, leading to excessive telomeric stress and cell death.[4]





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